molecular formula C20H21N5O6 B2591745 Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate CAS No. 893961-88-1

Methyl 2-{8-[4-(ethoxycarbonyl)phenyl]-1-methyl-2,4-dioxo-1,3,5-trihydroimidaz olidino[1,2-h]purin-3-yl}acetate

Cat. No. B2591745
M. Wt: 427.417
InChI Key: AVXIWZUGNUYWNL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a purine ring, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The purine ring system is planar, but the overall three-dimensional structure would depend on the specific spatial arrangement of the substituents .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ethoxycarbonyl group could potentially undergo reactions typical of esters, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of the functional groups .

Scientific Research Applications

  • Synthesis and Antimicrobial Activities : A study by Pratibha Sharma, Shikha Sharma, and N. Rane (2004) discussed the synthesis of similar compounds and their antimicrobial activities. They synthesized 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which showed promising results against both Gram-positive and Gram-negative bacteria.

  • Synthesis and Antibacterial Activity : Another study by N. Desai, D. Dave, M. Shah, and G. Vyas (2001) explored the synthesis of novel 4-oxo-1,3-thiazolidines and 5-oxoimidazolines, demonstrating antibacterial activity against microbes like E. coli, S. aureus, and Salmonella typhi.

  • Synthesis for Heterocyclic Systems : Research by Lovro Selič, S. Grdadolnik, and B. Stanovnik (1997) involved the preparation of compounds like Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate for the synthesis of various heterocyclic systems, indicating the compound's utility in organic synthesis.

  • Synthesis Related to GFP Chromophore : A study by Anthony Baldridge, J. Kowalik, and L. Tolbert (2010) discussed the synthesis of 4-arylideneimidazolin-5-one analogues of the green fluorescent protein (GFP) chromophore, showcasing the compound's relevance in biochemistry and molecular biology.

  • Design and Synthesis for Aldose Reductase Inhibitors : Sher Ali, A. Saeed, N. Abbas, M. Shahid, M. Bolte, and J. Iqbal (2012) synthesized a series of iminothiazolidin-4-one acetate derivatives as inhibitors of aldose reductase, indicating potential applications in treating diabetic complications.

  • Antimicrobial Activities of Derivatives : Research by H. M. Mohamed, A. A. El-Wahab, K. Ahmed, A. El-Agrody, A. Bedair, F. Eid, and Mostafa M. Khafagy (2012) focused on the synthesis and antimicrobial activities of various 8-Ethoxycoumarin derivatives, highlighting the compound's application in developing new antimicrobial agents.

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study and application of this compound would depend on its intended use. If it’s a novel compound, further studies could be conducted to fully characterize its properties and potential applications .

properties

IUPAC Name

ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6/c1-4-31-18(28)12-5-7-13(8-6-12)23-9-10-24-15-16(21-19(23)24)22(2)20(29)25(17(15)27)11-14(26)30-3/h5-8H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXIWZUGNUYWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(2-methoxy-2-oxoethyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

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